5-((4-bromophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
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Description
The compound appears to be a complex organic molecule with multiple functional groups. It contains a sulfonyl group attached to a bromophenyl group, a methoxy group, and a dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin ring structure. The presence of these functional groups suggests that it might have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromophenyl group might be introduced via a bromination reaction, and the methoxy group via an etherification reaction. The dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin ring could be formed via a cyclization reaction.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution. The methoxy group might participate in ether cleavage reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. Computational chemistry methods could also be used to predict some of these properties.Safety And Hazards
The safety and hazards of this compound would depend on its reactivity and biological activity. For example, the presence of the bromine atom might make it hazardous to handle without appropriate safety precautions.
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug candidate.
Please note that this is a general analysis based on the structure of the compound and the types of functional groups it contains. The actual properties and behavior of the compound could vary. For specific information, experimental studies would be needed.
properties
IUPAC Name |
12-(4-bromophenyl)sulfonyl-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO5S/c1-20-11-16(15-10-13(26-3)6-9-17(15)27-20)18(19(23)22(20)2)28(24,25)14-7-4-12(21)5-8-14/h4-10,16,18H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODHHKGSQCRJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=C(O2)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-bromophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one |
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